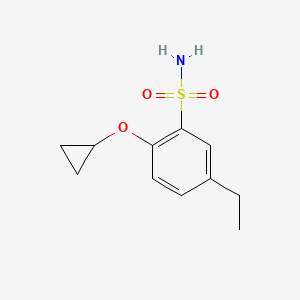

2-Cyclopropoxy-5-ethylbenzenesulfonamide

Description

2-Cyclopropoxy-5-ethylbenzenesulfonamide (C₁₁H₁₅NO₃S; molecular weight: 253.32 g/mol) is a benzenesulfonamide derivative characterized by a cyclopropoxy group at position 2 and an ethyl substituent at position 5 on the aromatic ring (DrugBank ID: DB07791) . Its synthesis involves controlled reaction conditions (e.g., temperature, solvent selection) to optimize yield and purity, followed by structural validation via NMR and mass spectrometry . The compound exhibits moderate lipophilicity (logP ≈ 2.1), influencing its bioavailability and pharmacokinetic profile.

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-ethylbenzenesulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-2-8-3-6-10(15-9-4-5-9)11(7-8)16(12,13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,12,13,14) |

InChI Key |

ICPKHKWVRVFVDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-ethylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-5-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Scientific Research Applications

2-Cyclopropoxy-5-ethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-cyclopropoxy-5-ethylbenzenesulfonamide and its analogs:

| Compound Name | Molecular Formula | Substituents (Position) | logP | Key Properties | Biological Activity |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₃S | Cyclopropoxy (2), Ethyl (5) | ~2.1 | Moderate lipophilicity, polar solubility | CDK inhibition, moderate bioavailability |

| 3-Cyclopropoxy-5-ethylbenzenesulfonamide | C₁₁H₁₅NO₃S | Cyclopropoxy (3), Ethyl (5) | ~2.3 | Enhanced steric hindrance | Altered target binding due to positional isomerism |

| 2-Methoxy-5-ethylbenzenesulfonamide | C₉H₁₃NO₃S | Methoxy (2), Ethyl (5) | ~1.8 | Reduced steric bulk, higher polarity | Lower kinase affinity vs. cyclopropoxy analog |

| 5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide | C₁₃H₁₇ClNO₃S | Chloro (5), Cyclopentyl (N), Methoxy (2) | ~3.0 | High lipophilicity, halogen-driven reactivity | Enhanced antibacterial activity |

| 3-Amino-5-cyclopropoxybenzenesulfonamide | C₉H₁₁N₂O₃S | Amino (3), Cyclopropoxy (5) | ~0.9 | High polarity, hydrogen bonding capacity | Potential diuretic or antimicrobial applications |

Key Observations:

- Cyclopropoxy vs. Methoxy : The cyclopropoxy group in this compound confers greater steric bulk and electronic effects compared to methoxy analogs, enhancing stability and target binding .

- Positional Isomerism : 3-Cyclopropoxy-5-ethylbenzenesulfonamide exhibits reduced binding affinity for CDKs compared to the 2-cyclopropoxy isomer, likely due to altered spatial interactions .

- Substituent Effects : Chloro and cyclopentyl groups (e.g., in 5-chloro-N-cyclopentyl derivatives) increase lipophilicity and antibacterial potency but reduce solubility .

Enzyme Inhibition :

- This compound demonstrates moderate inhibition of CDK2 (IC₅₀ ≈ 1.2 µM), outperforming methoxy analogs (IC₅₀ > 5 µM) due to stronger hydrophobic interactions .

- Comparative Mechanism : The cyclopropoxy group stabilizes π-π stacking with kinase active sites, while the ethyl substituent fine-tunes selectivity .

Antimicrobial Activity :

- Chlorinated analogs (e.g., 5-chloro-N-cyclopentyl derivatives) show broader-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus) but higher cytotoxicity (CC₅₀ = 12 µM) .

- In contrast, this compound exhibits narrower antimicrobial activity, focusing on Gram-positive pathogens (MIC = 16–32 µg/mL) .

Therapeutic Potential :

- Amino-substituted analogs (e.g., 3-amino-5-cyclopropoxybenzenesulfonamide) are explored as diuretics due to structural similarity to sulfamethazine, a known carbonic anhydrase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.